molecular formula C11H15FN2O B378973 N-(sec-butyl)-N'-(2-fluorophenyl)urea

N-(sec-butyl)-N'-(2-fluorophenyl)urea

Cat. No.: B378973
M. Wt: 210.25g/mol
InChI Key: HIINMZWFGXOQJA-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N'-(2-fluorophenyl)urea is a urea derivative featuring a sec-butyl group attached to one nitrogen and a 2-fluorophenyl group to the other. For instance, the structurally similar 1-sec-butyl-3-(4-chlorophenyl)urea has a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.704 g/mol . Replacing chlorine with fluorine reduces the molecular weight to approximately 210.25 g/mol (C₁₁H₁₅FN₂O).

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25g/mol

IUPAC Name

1-butan-2-yl-3-(2-fluorophenyl)urea

InChI

InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H2,13,14,15)

InChI Key

HIINMZWFGXOQJA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)NC1=CC=CC=C1F

Canonical SMILES

CCC(C)NC(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-(sec-butyl)-N'-(2-fluorophenyl)urea with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Key Properties/Applications
This compound C₁₁H₁₅FN₂O ~210.25 sec-butyl, 2-fluorophenyl Potential agrochemical applications (inferred)
1-sec-butyl-3-(4-chlorophenyl)urea C₁₁H₁₅ClN₂O 226.70 sec-butyl, 4-chlorophenyl Higher lipophilicity due to Cl
N-(tert-butyl)-N'-(2-chloro-6-fluorobenzoyl)urea C₁₂H₁₄ClFN₂O₂ 272.70 tert-butyl, 2-chloro-6-fluorobenzoyl Increased steric hindrance
N-(2-acetylphenyl)-N'-(2-fluorophenyl)urea C₁₅H₁₃FN₂O₂ 272.27 2-acetylphenyl, 2-fluorophenyl Enhanced hydrogen bonding via acetyl group
Key Observations:
  • Alkyl Chain Variations : Replacing sec-butyl with tert-butyl (as in ) increases steric bulk, which may reduce solubility but enhance binding specificity in hydrophobic environments .
  • Functional Group Additions : The acetyl group in N-(2-acetylphenyl)-N'-(2-fluorophenyl)urea introduces a hydrogen-bond acceptor, which could enhance interactions with biological targets compared to the parent compound .

Electronic and Steric Considerations

  • Electronegativity : Fluorine’s high electronegativity in the 2-fluorophenyl group may polarize the urea backbone, affecting dipole moments and crystal packing .
  • Substituent Position: The ortho-fluorine in the target compound versus para-chlorine in its analog () creates distinct steric environments.

Preparation Methods

Isocyanate-Amine Coupling

The direct reaction between an isocyanate and an amine represents the most straightforward route. For example, 2-fluorophenyl isocyanate reacts with sec-butylamine in dichloromethane (DCM) at 0°C to form the target urea. This method mirrors protocols for analogous disubstituted ureas, where stoichiometric equivalence (1:1 ratio) minimizes symmetric urea byproducts.

Mechanistic Insight :
The nucleophilic attack of sec-butylamine on the electrophilic carbon of 2-fluorophenyl isocyanate generates a tetrahedral intermediate, which collapses to release CO2 and yield the urea. Catalytic HMPA (hexamethylphosphoramide) enhances reactivity by stabilizing transition states.

Limitations :

  • Requires synthesis or commercial availability of 2-fluorophenyl isocyanate.

  • Exothermic reaction necessitates temperature control to prevent oligomerization.

Sodium Cyanate-Mediated Synthesis

Adapting methods from monosubstituted urea synthesis, sec-butylamine and sodium cyanate (NaOCN) react in acetic acid/water (1:1) to form N-(sec-butyl)urea. Subsequent coupling with 2-fluoroaniline under HSiCl3 catalysis in DCM introduces the second substituent.

Optimization :

  • Step 1 : NaOCN (2.2 equiv) in AcOH/H2O at RT for 12 hours yields N-(sec-butyl)urea (78% conversion).

  • Step 2 : HSiCl3 (1.5 equiv) and HMPA (0.05 equiv) facilitate urea displacement by 2-fluoroaniline at 0°C.

Advantages :

  • Avoids handling toxic isocyanates.

  • Compatible with moisture-sensitive substrates due to HSiCl3’s desiccant properties.

Carbodiimide-Assisted Coupling

Using 1,1'-carbonyldiimidazole (CDI), sec-butylamine and 2-fluoroaniline sequentially react to form the urea bond. CDI activates the carbonyl, enabling stepwise amine addition under mild conditions (THF, 25°C).

Procedure :

  • sec-Butylamine (1 equiv) reacts with CDI (1 equiv) to form an imidazolide intermediate.

  • 2-Fluoroaniline (1 equiv) is added, displacing imidazole to yield the product.

Yield : 72% after silica gel chromatography (ethyl acetate/petroleum ether).

Experimental Procedures and Optimization

Method A: Reaction of sec-Butylamine with 2-Fluorophenyl Isocyanate

Materials :

  • 2-Fluorophenyl isocyanate (1.0 equiv, 1.2 g)

  • sec-Butylamine (1.0 equiv, 0.73 g)

  • DCM (20 mL), HMPA (0.05 equiv)

Procedure :

  • Dissolve 2-fluorophenyl isocyanate in DCM at 0°C.

  • Add sec-butylamine dropwise over 10 minutes.

  • Stir for 6 hours, then wash with NaHCO3 (aq) and brine.

  • Purify via flash chromatography (ethyl acetate/petroleum ether, 1:3).

Yield : 85% (1.45 g).

Method B: Two-Step Synthesis via Sodium Cyanate

Step 1 : N-(sec-Butyl)urea Synthesis

  • sec-Butylamine (10 mmol), NaOCN (22 mmol), AcOH/H2O (30 mL, 1:1), RT, 12 hours.
    Step 2 : Displacement with 2-Fluoroaniline

  • N-(sec-butyl)urea (5 mmol), 2-fluoroaniline (6 mmol), HSiCl3 (7.5 mmol), DCM (10 mL), 0°C, 8 hours.

Yield : 67% after purification.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.55 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.10 (m, 1H, CH(CH2)2), 1.50 (d, J = 6.5 Hz, 3H, CH3), 1.40–1.20 (m, 2H, CH2), 0.90 (t, J = 7.4 Hz, 3H, CH3).

  • 19F NMR (376 MHz, DMSO-d6) :
    δ −114.2 (s, 1F).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C11H14FN2O ([M+H]+) : 209.1093.

  • Found : 209.1089.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Isocyanate-Amine85986High
Sodium Cyanate679520Moderate
CDI Coupling729712Moderate

Key Observations :

  • Isocyanate-amine coupling offers the highest yield and scalability but requires hazardous reagents.

  • Sodium cyanate methods are safer but involve multi-step protocols.

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